Aureobasidin E

Description

Historical Context of Aureobasidin Discovery

The aureobasidins are a class of antifungal antibiotics first isolated from the fermentation broth of the filamentous fungus Aureobasidium pullulans, specifically strain R106. takarabio.comtakarabio.comjst.go.jpinternationalscholarsjournals.com The initial discovery yielded a series of related compounds, designated Aureobasidins A through R. jst.go.jpgoogle.com Aureobasidin A (AbA) was the first and most prominent member of this class to be extensively studied. google.com Subsequent research led to the elucidation of the structures of seventeen minor forms, Aureobasidins B through R, through methods like mass fragmentation and amino acid analysis. jst.go.jpnih.gov Further investigations into the fermentation products of A. pullulans R106 later revealed five additional, more hydrophilic aureobasidins, named S1, S2a, S2b, S3, and S4. nih.gov The discovery of this large family of related natural products provided a rich scaffold for studying structure-activity relationships and developing new antifungal agents. latrobe.edu.au

Overview of Aureobasidins as Cyclic Depsipeptides

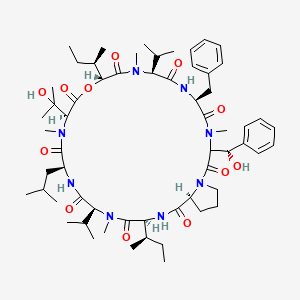

Aureobasidins are classified as cyclic depsipeptides, a class of molecules characterized by a ring structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds. ontosight.ai All aureobasidins consist of a nonapeptide macrocycle, which is composed of eight amino acids and one α-hydroxy acid. jst.go.jpnih.govnih.govacs.org These compounds are known for being highly N-methylated and generally lipophilic (fat-soluble). nih.govlatrobe.edu.au

The general mechanism of action for the aureobasidin class involves the inhibition of an essential fungal enzyme, inositol (B14025) phosphorylceramide (IPC) synthase (the product of the AUR1 gene). takarabio.comtakarabio.comcaymanchem.comyeasenbio.com This enzyme plays a crucial role in the biosynthesis of sphingolipids, which are vital components of fungal cell membranes. acs.orgoup.com By blocking this pathway, aureobasidins disrupt membrane integrity, leading to cell death. yeasenbio.comvulcanchem.com This mode of action is distinct from many existing antifungal drugs, making the aureobasidins a subject of significant research interest. asm.org

Table 1: General Structural Features of the Aureobasidin Class

| Feature | Description |

|---|---|

| Compound Class | Cyclic Depsipeptide ontosight.ai |

| Origin | Fungus Aureobasidium pullulans R106 takarabio.comtakarabio.com |

| Core Structure | Macrocycle of eight amino acids and one hydroxy acid nih.govacs.org |

| Key Chemical Feature | Highly N-methylated peptide backbone latrobe.edu.au |

| Primary Target | Inositol Phosphorylceramide (IPC) Synthase takarabio.comcaymanchem.com |

| Mechanism | Inhibition of fungal sphingolipid biosynthesis acs.orgoup.com |

Significance of Aureobasidin E as a Potent Antifungal Agent

This compound stands out as a potent antifungal antibiotic within its class. rsc.org While many biological studies have focused on Aureobasidin A, the unique structural conformation of this compound has been a subject of specific investigation. X-ray crystallography and NMR studies have been performed to determine its three-dimensional structure. jst.go.jprsc.orgacs.org These studies revealed a distinct, stable molecular conformation held in place by three intramolecular hydrogen bonds, a feature believed to be responsible for its potent biological activity. rsc.org Although direct pharmacological studies on this compound are less common than for Aureobasidin A, its structural similarity suggests it shares the same target, IPC synthase. vulcanchem.com The unique conformational features of this compound make it an important subject for understanding the precise structural requirements for the potent inhibition of this essential fungal enzyme. rsc.orgacs.org

Table 2: Investigated Properties of this compound

| Property | Finding | Source |

|---|---|---|

| Activity | Described as a potent antifungal antibiotic. | rsc.org |

| 3D Structure | Crystal structure has been determined. | rsc.orgacs.org |

| Conformation | Stabilized by three intramolecular hydrogen bonds. | rsc.org |

| Conformational Analysis | Studied via X-ray and NMR spectroscopy. | acs.org |

| Hypothesized Mechanism | Inhibition of IPC synthase, based on structural similarity to Aureobasidin A. | vulcanchem.com |

Structure

2D Structure

Properties

CAS No. |

127785-66-4 |

|---|---|

Molecular Formula |

C60H92N8O12 |

Molecular Weight |

1117.4 g/mol |

IUPAC Name |

(6S,9S,12R,15S,18S,21S,24S,27S)-6-benzyl-12,24-bis[(2R)-butan-2-yl]-3-[(S)-hydroxy(phenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |

InChI |

InChI=1S/C60H92N8O12/c1-17-37(9)44-56(75)64(13)45(35(5)6)52(71)61-41(32-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)65(14)46(36(7)8)53(72)62-42(33-39-26-21-19-22-27-39)54(73)66(15)47(48(69)40-28-23-20-24-29-40)57(76)68-31-25-30-43(68)51(70)63-44/h19-24,26-29,34-38,41-50,69,79H,17-18,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)/t37-,38-,41+,42+,43+,44+,45+,46+,47?,48+,49-,50-/m1/s1 |

InChI Key |

CCOLHNQBJDUNIC-IJYBSRRDSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(C(C(=O)N2CCC[C@H]2C(=O)N1)[C@H](C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)C(C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Aureobasidin E

Advanced Spectroscopic Techniques for Structural Characterization

The initial characterization of Aureobasidin E's structure was established through a variety of advanced spectroscopic methods. researchgate.net Infrared (IR) spectroscopy provided initial clues about the functional groups present in the molecule. researchgate.net Subsequently, one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry (MS), were instrumental in unambiguously determining its complex structure. researchgate.net Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) were used to analyze fragmentation patterns, which helped in elucidating the sequence of amino and hydroxy acids that constitute the cyclic structure of aureobasidins, including this compound. nih.gov

X-ray Crystallography of this compound

X-ray crystallography has provided a definitive and high-resolution view of this compound's solid-state conformation. researchgate.netnih.gov An analysis of its crystal structure, recrystallized from a mixture of hexane, propan-2-ol, and acetonitrile, revealed a monoclinic space group P2(1). researchgate.net The resulting electron density map showed that this compound adopts a distinct "arrowhead-like" conformation. researchgate.netresearchgate.net This specific arrangement is a key feature, suggesting an energetically stable form of the molecule. researchgate.netnih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 16.458(3) |

| b (Å) | 10.638(3) |

| c (Å) | 18.133(6) |

| β (°) | 103.51(2) |

This data is based on the X-ray analysis of this compound crystallized from a hexane-propan-2-ol-acetonitrile solution. researchgate.net

Analysis of Intramolecular Hydrogen Bonding in this compound Conformation

The specific conformation of this compound is significantly stabilized by a network of intramolecular hydrogen bonds. nih.govresearchgate.netrsc.org X-ray analysis has revealed the presence of three stable transannular N-H···O=C hydrogen bonds. researchgate.netresearchgate.netrsc.org These bonds create a rigid and well-defined structure. researchgate.net Two of these hydrogen bonds form between the Phe³ and aIle⁶ residues, specifically as Phe-NH···O=C-aIle and Phe-C=O···HN-aIle. A third hydrogen bond is observed between Leu⁸ and Hmp¹, as Leu-NH···O=C-Hmp. This network of hydrogen bonds is a critical factor in maintaining the arrowhead-like conformation of the molecule. researchgate.net

Comparative Conformational Features of this compound and Related Analogs

The structural and conformational features of this compound have been compared with its analogs, most notably Aureobasidin A. Both Aureobasidin A and E exhibit a nearly identical arrowhead-like conformation in their crystalline states, suggesting that this shape is energetically favorable and likely important for their biological activity. researchgate.netnih.gov This conformation is characterized by the presence of antiparallel β-sheet, β-turn, and γ-turn secondary structures. researchgate.net

A key structural feature of aureobasidins is the extensive N-methylation of the amide bonds. researchgate.netnih.gov In Aureobasidin A, four out of the seven amide bonds are N-methylated. researchgate.netnih.gov Molecular modeling and energy calculations on analogs of Aureobasidin A, where some of these N-methyl groups were removed, resulted in conformers that differed significantly from the characteristic arrowhead shape, even though they were also stabilized by three intramolecular hydrogen bonds. researchgate.netnih.gov This suggests that the high degree of N-methylation in aureobasidins like E and A is crucial for constraining the molecule into its unique and well-defined biologically active conformation. researchgate.netnih.gov

Biosynthetic Pathways and Genetic Determinants of Aureobasidins

Microbial Producers of Aureobasidins, focusing on Aureobasidium pullulans

The primary and most well-documented producers of aureobasidins are strains of the black, yeast-like fungus Aureobasidium pullulans. nih.govgoogle.comnih.gov This cosmopolitan fungus is found in a wide range of environments, from plant surfaces to harsh, extreme habitats, showcasing its remarkable adaptability. nih.gov While A. pullulans is known for producing a variety of biotechnologically relevant compounds, including the polysaccharide pullulan, not all strains synthesize aureobasidins. nih.govnih.gov The production of these antifungal compounds is a strain-specific trait. nih.gov

For instance, the A. pullulans strain R106, also known as BP-1938, is a notable producer of aureobasidin A. uniprot.orgsecondarymetabolites.org Research has also identified other tropical strains of A. pullulans capable of producing aureobasidin-like compounds with antifungal properties. The production of aureobasidins is part of the fungus's secondary metabolism, and these compounds likely play a role in its antagonistic interactions with other microorganisms in its natural habitat. nih.gov

Aureobasidium pullulans is a member of the Ascomycota phylum, within the order Dothideales. nih.gov Its ability to thrive in diverse ecological niches is attributed to its polyextremotolerance. nih.gov The table below summarizes key information about the primary microbial producer of aureobasidins.

| Producer Organism | Taxonomy | Key Products | Relevant Strains |

| Aureobasidium pullulans | Fungi, Ascomycota, Dothideomycetes, Dothideales | Aureobasidins, Pullulan, Liamocins, Siderophores | R106 (BP-1938) |

Nonribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis of Aureobasidins

The biosynthesis of aureobasidins is a classic example of nonribosomal peptide synthesis, a process carried out by large, multi-functional enzymes called Nonribosomal Peptide Synthetases (NRPSs). vulcanchem.commdpi.com Unlike ribosomal protein synthesis, which is template-driven by mRNA, NRPSs function as an assembly line, sequentially incorporating and modifying amino acid precursors to build the final peptide product. mdpi.com

NRPSs are modular in their architecture, with each module typically responsible for the incorporation of a single amino acid. mdpi.com These modules are further subdivided into domains, each with a specific catalytic function. The core domains include:

Adenylation (A) domain: Selects and activates the specific amino acid substrate.

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a phosphopantetheine arm.

Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly incorporated amino acid.

The biosynthesis of aureobasidins involves the incorporation of both proteinogenic and non-proteinogenic amino acids, as well as N-methylation of some residues, a common feature in fungal NRPS products like cyclosporin. mdpi.com The process culminates in a cyclization step, which in the case of many fungal NRPSs, is catalyzed by a terminal condensation-like (CT) domain that releases and forms the macrocyclic structure of the peptide. mdpi.comnih.gov

Identification and Characterization of Biosynthesis Gene Clusters (BGCs) for Aureobasidin Production

The genes encoding the enzymatic machinery for secondary metabolite production, like aureobasidins, are typically organized into biosynthetic gene clusters (BGCs). nih.govmdpi.com In A. pullulans, the biosynthesis of aureobasidin A is governed by a single, massive gene designated aba1. nih.govsecondarymetabolites.org

The aba1 gene encodes the Aureobasidin A biosynthesis complex, a colossal NRPS enzyme. nih.govuniprot.org In strain BP-1938, the aba1 gene is intronless and codes for a protein of 11,659 amino acids. nih.gov The sheer size of this single gene and the multi-domain protein it encodes highlights the complexity of aureobasidin biosynthesis.

Genomic analyses of different A. pullulans varieties have revealed that the presence of the aba1 gene is not universal across the species, which explains the strain-specific production of aureobasidin A. nih.gov The identification of such BGCs is crucial for understanding the biosynthetic potential of an organism and for enabling genetic engineering approaches to enhance or modify the production of the natural product. The table below details the key gene involved in aureobasidin A biosynthesis.

| Gene | Encoded Protein | Organism/Strain | Function |

| aba1 | Aureobasidin A biosynthesis complex (NRPS) | Aureobasidium pullulans R106 (BP-1938) | Catalyzes the nonribosomal synthesis of aureobasidin A |

Enzymatic Steps and Precursor Utilization in Aureobasidin Biosynthesis

The biosynthesis of aureobasidins by the NRPS assembly line involves a series of coordinated enzymatic reactions. The process begins with the selection and activation of specific amino acid precursors by the adenylation (A) domains of the NRPS. mdpi.com For Aureobasidin A, this includes precursors such as L-phenylalanine, L-proline, L-allo-isoleucine, L-leucine, and the non-standard amino acid β-hydroxy-N-methyl-L-valine. researchgate.net

Key enzymatic steps in the biosynthesis include:

Amino Acid Activation: The A-domains select their cognate amino acid and activate it as an aminoacyl adenylate.

Thioesterification: The activated amino acid is then transferred to the phosphopantetheine arm of the adjacent thiolation (T) domain.

Peptide Bond Formation: The condensation (C) domains catalyze the formation of peptide bonds, elongating the peptide chain.

N-Methylation: Specific N-methyltransferase (M) domains, often embedded within the NRPS modules, methylate the amide nitrogen of certain amino acid residues. mdpi.com

Cyclization: A terminal condensation-like (CT) domain catalyzes the intramolecular cyclization of the linear peptide, releasing it from the enzyme and forming the final cyclic depsipeptide structure. mdpi.comnih.gov

The production of aureobasidins can be influenced by the composition of the culture medium, as feeding the producing strain with amino acid analogues can lead to the creation of new aureobasidin derivatives. researchgate.net For example, providing o-fluoro-L-phenylalanine or 4-hydroxy-L-proline has resulted in the production of novel aureobasidin analogues with altered structures. researchgate.net

Genetic Engineering Strategies for Enhancing Aureobasidin Production

Genetic engineering offers powerful tools to improve the production of valuable secondary metabolites like aureobasidins. pressbooks.pubnih.gov These strategies can be broadly categorized into modifying the biosynthetic pathway itself or optimizing the host organism's metabolism and regulatory networks.

Potential genetic engineering strategies include:

Overexpression of the Biosynthetic Gene Cluster: Increasing the copy number or using strong, inducible promoters to drive the expression of the aba1 gene could lead to higher titers of aureobasidin.

Metabolic Engineering of Precursor Supply: Enhancing the intracellular pools of the specific amino acid precursors required for aureobasidin synthesis can boost production. This can be achieved by upregulating the biosynthetic pathways for these amino acids or by downregulating competing metabolic pathways.

Modification of Regulatory Genes: Transcription factors that control the expression of secondary metabolite BGCs can be targeted. Overexpressing activators or knocking out repressors of the aba1 gene could switch on or enhance aureobasidin production.

Host Strain Improvement: Techniques like protoplast fusion or directed evolution can be used to generate strains of A. pullulans with improved growth characteristics, stress tolerance, or higher productivity. nih.gov

Heterologous Expression: The aba1 gene cluster could potentially be transferred to and expressed in a different host organism that is more amenable to industrial fermentation and has a high precursor supply.

While the complexity of the NRPS machinery presents challenges, the available genetic tools and the growing understanding of A. pullulans biology provide a solid foundation for applying these strategies to enhance the production of aureobasidins for potential applications.

Synthetic Methodologies for Aureobasidin E and Its Analogs

Total Synthesis Approaches for Cyclic Depsipeptides

The total synthesis of aureobasidins is a complex undertaking. Early total syntheses were primarily conducted in the solution phase. researchgate.net A notable total synthesis of Aureobasidin A was achieved through a fragment coupling approach. researchgate.netagriculturejournals.cz This strategy was also applied to a novel synthetic analog, demonstrating the importance of the chirality at the β-hydroxy-N-methylvaline (OHMeVal) position for biological activity. researchgate.net

Challenges in the total synthesis of these highly N-methylated depsinonapeptides include difficult coupling of the hydroxy acid moiety and poor attachment of subsequent residues onto the growing peptide chain on the resin. Purification of the linear depsipeptides and their subsequent cyclization are also problematic, often resulting in the isolation of only small amounts of the final cyclic product.

Solid-Phase Peptide Synthesis (SPPS) Strategies for Aureobasidin Cores

Solid-phase peptide synthesis (SPPS) is a cornerstone for constructing the linear precursors of Aureobasidin E and its analogs. researchgate.net The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed on resins like 2-chlorotrityl chloride. A variety of coupling reagents are utilized to facilitate the formation of amide bonds, especially the challenging couplings involving N-methylated amino acids. These reagents include HATU/HOAt, HBTU/HOBt, and BTC/sym-collidine.

The choice of the first amino acid attached to the resin can influence the efficiency of the synthesis. Proline is often chosen as the initial residue due to its ability to act as a turn inducer, which can be beneficial for the subsequent cyclization step. Despite the advantages of SPPS in simplifying the purification of intermediates, challenges remain, such as the difficult coupling of the hydroxy acid moiety and the attachment of later amino acid residues to the depsihexapeptidyl resin.

Table 1: Comparison of SPPS Strategies for Aureobasidin Analogs

| Analog | Resin | Key Strategy | Coupling Reagents | Overall Yield (%) | Reference |

| [2S,3S-Hmp]-Aureobasidin L | Chlorotrityl | Solution-phase depsidipeptide formation | HBTU/HOBt, HATU/HOAt, BTC/collidine | 1.89 | researchgate.netresearchgate.net |

| [Leu]6-aureobasidin K | Chlorotrityl | On-resin ester bond formation | DIC/DMAP, HATU/HOAt | 5.31 | researchgate.net |

| Aureobasidin B Analogs | 2-chlorotrityl chloride | On-resin ester bond formation with DIC | HATU/HOAt, HBTU/HOBt, BTC/sym-collidine | Low |

Solution-Phase Cyclization Techniques for Aureobasidin Scaffolds

The crucial macrocyclization step to form the Aureobasidin scaffold is typically performed in the solution phase under high dilution conditions to minimize intermolecular side reactions and favor the desired intramolecular cyclization. rsc.org The linear peptide precursor, synthesized via SPPS, is cleaved from the resin and then subjected to cyclization. rsc.org

A variety of reagents are employed to facilitate this amide or ester bond formation. The coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in combination with a base like DIPEA (N,N-Diisopropylethylamine), is frequently used for the cyclization of the linear precursors of aureobasidin analogs. researchgate.net For example, the cyclization of the linear precursor for [Leu]6-AbK was achieved using HATU and DIPEA in dichloromethane. researchgate.net

The choice of the cyclization site can significantly impact the efficiency of the reaction. Often, a site between a proline residue and another amino acid is selected, as proline can induce a favorable conformation for cyclization. researchgate.net For instance, in the synthesis of an analog of nocardiotide A, a D-alanine residue at the C-terminus and an L-tryptophan at the N-terminus were chosen to promote a favorable conformation for cyclization. rsc.org The selection of a small amino acid like glycine (B1666218) at the C-terminus has also been shown to be advantageous for the cyclization process. rsc.org

Regioselective Functionalization and Late-Stage Modification Strategies

Late-stage modification of the aureobasidin core has emerged as a powerful strategy to create diverse analogs without the need for de novo synthesis of each derivative. acs.orgx-mol.com This approach allows for the direct functionalization of specific amino acid residues within the complex cyclic peptide structure.

A key development in this area is the use of iridium-catalyzed C-H borylation. acs.org This method allows for the regioselective functionalization of the phenylalanine residues in Aureobasidin A. The resulting boronate esters can then be converted to halides (bromide or iodide) and subsequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of aryl and heteroaryl groups. acs.org This strategy has been particularly successful in generating analogs with improved activity against Aspergillus fumigatus. acs.org

The regioselectivity of the borylation reaction is influenced by steric factors, with the N-methyl-phenylalanine residue being more accessible than the other phenylalanine residue. chinesechemsoc.org Interestingly, modification of only the N-methyl-phenylalanine at position 4 has been shown to be sufficient to confer significant activity against Aspergillus fumigatus. acs.org

Other late-stage modification techniques include selective oxidation. For example, the use of ruthenium tetroxide (RuO4) can selectively oxidize the more electron-rich phenylalanine at position 3 to an aspartic acid residue, while leaving the rest of the molecule, including a halogenated phenylalanine at position 4, intact. acs.org These C-H activation and functionalization strategies provide a versatile platform for rapidly accessing a broad array of aureobasidin analogs for SAR studies. x-mol.comchinesechemsoc.org

Development of Novel Chemical Methodologies for Analog Generation

The quest for this compound analogs with improved properties has spurred the development of novel chemical methodologies. A significant approach involves the precursor-directed biosynthesis, where analogs of the constituent amino acids are fed to the producing organism, Aureobasidium pullulans. nih.gov This has led to the production of new aureobasidin analogs with substitutions at positions 3, 5, and 8. nih.gov

In the realm of chemical synthesis, innovative strategies are continually being explored to overcome the challenges associated with these complex molecules. The development of new biaryl stapling techniques for complex peptides and the introduction of radioisotopes like ¹⁸F highlight the potential of late-stage C-H activation reactions in generating novel analogs for therapeutic research. x-mol.com

Furthermore, the discovery of novel, naturally occurring aureobasidin analogs like persephacin, which lacks the typical phenylalanine residues and incorporates a novel amino acid, provides new templates for analog design. acs.org The synthesis and evaluation of persephacin and its derivatives could lead to new antifungal agents with unique properties. acs.org The development of efficient methods for producing unnatural amino acids and their incorporation into the aureobasidin scaffold is also a key area of research for generating novel analogs. rsc.org The combination of these innovative synthetic and biosynthetic approaches will continue to be crucial for exploring the chemical space around this compound and developing new antifungal drug candidates.

Molecular Mechanism of Antifungal Action of Aureobasidins

Inhibition of Inositol (B14025) Phosphorylceramide (IPC) Synthase

The primary molecular target of aureobasidins is the enzyme inositol phosphorylceramide (IPC) synthase. patsnap.comnih.govasm.orgacs.org This enzyme, encoded by the AUR1 gene in yeast, is a key player in the biosynthesis of sphingolipids in fungi. asm.orgwikigenes.orgyeasenbio.comtakarabio.comfrontiersin.org Aureobasidins, including Aureobasidin A, act as potent, specific, and time-dependent inhibitors of IPC synthase. acs.orgresearchgate.net For instance, Aureobasidin A has been shown to inhibit IPC synthase from both Candida albicans and Saccharomyces cerevisiae in an irreversible manner, with very low apparent K(i) values of 183 and 234 pM, respectively. researchgate.net This strong inhibition effectively halts the production of IPC, a critical component for fungal cell growth and viability. asm.orgasm.org The inhibitory action of aureobasidins is highly specific to the fungal enzyme, as IPC synthase is absent in mammals, making it an attractive target for antifungal drug development. nih.govgenscript.comresearchgate.net

Role of IPC Synthase in Fungal Sphingolipid Biosynthesis and Cell Viability

The inhibition of IPC synthase by aureobasidins disrupts this essential pathway, leading to two major consequences: the depletion of essential complex sphingolipids and the accumulation of ceramides. patsnap.com The lack of IPC and its derivatives compromises the structural and functional integrity of the fungal cell membrane. patsnap.com Simultaneously, the buildup of ceramide can be toxic and may trigger a cell death response in yeast. researchgate.net The essential nature of IPC synthase for fungal growth and survival is underscored by the fact that its blockage efficiently inhibits growth and induces cell death. frontiersin.orgresearchgate.net This makes the enzyme a prime target for antifungal agents. nih.govmdpi.comresearchgate.net

Allosteric Inhibition and Substrate Binding Site Analysis of IPC Synthase by Aureobasidins

Recent structural studies have provided detailed insights into how aureobasidins inhibit IPC synthase. Cryo-electron microscopy of the Saccharomyces cerevisiae IPC synthase complex (composed of the catalytic subunit Aur1 and the regulatory subunit Kei1) bound to Aureobasidin A reveals that the inhibitor binds within a predominantly hydrophobic pocket in the catalytic core domain of Aur1. genscript.comresearchgate.net This binding site is distinct from the active site where the substrates, ceramide and phosphatidylinositol, would normally bind. By occupying this pocket, Aureobasidin A physically blocks the entry of both substrates, effectively preventing the catalytic reaction from occurring. genscript.comresearchgate.net This mode of action is characteristic of allosteric inhibition.

The binding pocket for Aureobasidin A is highly conserved across different fungal species. researchgate.net Analysis of mutations that confer resistance to aureobasidins shows that these mutations are clustered near the inhibitor's binding site, where they likely interfere with the binding of the drug. genscript.comresearchgate.net

Cellular and Morphological Alterations in Fungi Induced by Aureobasidin Treatment

Treatment with aureobasidins induces significant cellular and morphological changes in susceptible fungi. In Saccharomyces cerevisiae, aureobasidin treatment leads to an abnormal budding process. nih.govasm.org Instead of normal bud growth, treated cells often exhibit a single small bud or multiple buds, and they accumulate in the G2 phase of the cell cycle, indicating an inhibition of processes required for normal bud development without affecting DNA replication. nih.govasm.org

In the filamentous fungus Botrytis cinerea, Aureobasidin A causes a delay in conidial germination and leads to excessive branching near the tips of the germ tube and mycelium. researchgate.netjst.go.jp Furthermore, studies on Candida species have shown that aureobasidin treatment results in altered cell morphology, including rough and distorted cell surfaces. nih.govelsevier.es These morphological aberrations are a direct consequence of the disruption of sphingolipid biosynthesis, which is crucial for maintaining proper cell shape and growth patterns.

Impact on Fungal Cell Wall Integrity and Membrane Permeability

The inhibition of IPC synthase by aureobasidins has profound effects on the fungal cell wall and membrane. While some studies suggest that Aureobasidin A does not directly interfere with the synthesis of cell wall components, it does lead to a delocalization of chitin (B13524), a key structural polymer in the fungal cell wall. nih.govasm.orgresearchgate.net In Candida species, treatment has been shown to reduce chitin content. nih.govresearchgate.net

A more direct and critical consequence of aureobasidin action is the disruption of cell membrane integrity. nih.gov The inhibition of sphingolipid synthesis leads to a compromised plasma membrane. This is evidenced by the leakage of intracellular components, such as amino acids and potassium ions, from treated fungal cells. nih.govasm.orgresearchgate.netnih.gov In Candida albicans, treatment with Aureobasidin A also leads to enhanced DNA leakage and a greater susceptibility to detergents like sodium dodecyl sulphate (SDS), further indicating a loss of membrane integrity. nih.govresearchgate.netresearchgate.net

Modulation of Intracellular Processes (e.g., actin assembly)

Aureobasidins also impact critical intracellular processes, most notably the organization of the actin cytoskeleton. In Saccharomyces cerevisiae, aureobasidin treatment causes aberrant actin assembly. nih.govasm.orgresearchgate.net The actin cytoskeleton, composed of dynamic filaments, is essential for polarized cell growth, vesicle transport, and cell division in fungi. frontiersin.org The disruption of proper actin cable formation and the appearance of disorganized actin patches in treated cells are likely linked to the altered membrane composition and the subsequent cascade of cellular stress signals. nih.govasm.org This aberrant actin assembly contributes to the observed defects in budding and ultimately leads to cell death. nih.gov

Spectrum of Antifungal Activity and Efficacy Considerations

In Vitro Antifungal Activity Against Diverse Fungal Pathogens

Aureobasidin A and its derivatives have shown potent in vitro fungicidal activity against a variety of clinically important fungal pathogens. asm.orgresearchgate.net The primary mechanism of action involves the inhibition of inositol (B14025) phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway that is absent in mammals. researchgate.nettakarabio.comnih.govfrontiersin.org This targeted action contributes to its efficacy against several species.

The spectrum of activity includes strong inhibition of Candida species and Cryptococcus neoformans. asm.orgresearchgate.netfrontiersin.org However, native Aureobasidin A exhibits limited activity against the significant pathogen Aspergillus fumigatus, which possesses an efflux pump capable of efficiently removing the drug. nih.govacs.org

Here is a summary of the in vitro antifungal activity of Aureobasidin A and its derivatives against various fungal pathogens:

| Fungus | Activity Level | Additional Notes |

| Candida spp. | High | Includes activity against fluconazole-resistant isolates. nih.govresearchgate.net |

| Cryptococcus neoformans | High | asm.orgresearchgate.netfrontiersin.org |

| Aspergillus spp. | Limited (Native AbA) | Some derivatives show improved activity. researchgate.netacs.orginternationalscholarsjournals.com |

| Saccharomyces cerevisiae | High | asm.orgtakarabio.com |

| Toxoplasma gondii | Active | The mechanism does not appear to be inhibition of sphingolipid biosynthesis in this protozoan. nih.gov |

Newer aureobasidin analogues, such as persephacin, have demonstrated a broader spectrum, including potent effects against numerous pathogenic yeasts like clinical strains of C. auris and filamentous fungi such as Aspergillus fumigatus. acs.org Furthermore, some new aureobasidins (S2b, S3, and S4) with hydroxylated 2-hydroxy-3-methylpentanoic acid have shown high activity against Candida spp. and Cryptococcus neoformans. nih.gov

Activity Against Fungal Biofilms

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to antifungal agents. nih.govelsevier.es Aureobasidin A has demonstrated activity against Candida biofilms, although its efficacy is influenced by the biofilm's characteristics.

A study on Candida biofilms revealed that isolates with filamentous growth and higher biomass and metabolic activity exhibited lower MIC50 values for Aureobasidin A, indicating greater susceptibility. nih.govelsevier.es Conversely, biofilms characterized by yeast morphology and lower biomass and metabolic activity were less susceptible. nih.govelsevier.es Field emission scanning electron microscopy has shown that Aureobasidin A can cause filament detachment and near-complete removal of C. albicans biofilms. nih.govelsevier.es

However, another study reported that Aureobasidin A did not display significant antibiofilm activity on its own against resistant Candida isolates. nih.govresearchgate.net This suggests that the effectiveness of Aureobasidin A against biofilms may be strain-dependent and influenced by the specific biofilm architecture and metabolic state.

Strategies to Overcome Intrinsic Fungal Resistance

The primary mechanism of intrinsic resistance to aureobasidins in certain fungi, like Aspergillus fumigatus, is the presence of efflux pumps that actively transport the drug out of the cell. nih.govacs.org Overcoming this resistance is crucial for expanding the clinical utility of this class of antifungals.

One key strategy involves the structural modification of the aureobasidin molecule. Research has shown that creating derivatives of Aureobasidin A can lead to compounds that can either avoid or block these efflux pumps. acs.org For instance, modifications to the mPhe4 residue of Aureobasidin A have generated derivatives with significant activity against A. fumigatus. nih.govacs.org

Another approach to combat resistance involves targeting the efflux pumps themselves. Studies have suggested that Aureobasidin A may inhibit the CaCdr2p efflux pump in Candida species. nih.govresearchgate.net This dual action of inhibiting both the primary target (IPC synthase) and a resistance mechanism could be a valuable therapeutic feature.

Synergistic Antifungal Combinations with Aureobasidins

Combining Aureobasidin A with other antifungal drugs has shown promise in enhancing efficacy, particularly against resistant strains.

Synergy with Fluconazole (B54011): Multiple studies have demonstrated a synergistic relationship between Aureobasidin A and fluconazole against fluconazole-resistant Candida isolates. researchgate.netnih.govresearchgate.net This combination has been shown to be effective against Candida biofilms and can reduce the minimum inhibitory concentration (MIC) of fluconazole. researchgate.netnih.govresearchgate.net The mechanism behind this synergy may involve the different modes of action of the two drugs, with Aureobasidin A targeting sphingolipid synthesis and fluconazole inhibiting ergosterol (B1671047) synthesis.

Interaction with Amphotericin B: In contrast, the combination of Aureobasidin A and amphotericin B has generally been found to be indifferent, meaning there is no synergistic or antagonistic effect. nih.govmdpi.com

The following table summarizes the observed interactions between Aureobasidin A and other antifungal agents:

| Combination | Interaction | Target Organism(s) |

| Aureobasidin A + Fluconazole | Synergistic | Fluconazole-resistant Candida spp. researchgate.netnih.govresearchgate.net |

| Aureobasidin A + Amphotericin B | Indifferent | Candida spp. nih.govmdpi.com |

The potential for synergistic combinations highlights a promising avenue for the development of more effective antifungal therapies, especially in the context of increasing drug resistance.

Structure Activity Relationship Sar Studies of Aureobasidin Analogs

Impact of Amino Acid Substitutions on Antifungal Potency and Spectrum

Modifying the amino acid sequence of aureobasidins has a profound effect on their antifungal potency and spectrum. acs.org

Substitutions at positions 3 and 4 have been a primary focus for broadening the antifungal spectrum to include Aspergillus fumigatus. acs.orgresearchgate.net For instance, replacing the N-methyl-L-phenylalanine at position 4 with N-methyl-D-alanine or sarcosine (B1681465) significantly improves activity against A. fumigatus. acs.orgnih.gov Combining this with modifications to the L-phenylalanine at position 3, such as creating an L-biphenylalanyl residue, can result in derivatives with potent, broad-spectrum antifungal activity. acs.orgresearchgate.net

Interestingly, some modifications can have varied effects depending on the fungal species. While analogs with different β-hydroxy amino acids at position 9 retain good activity against Candida albicans, most lose their efficacy against Cryptococcus neoformans. researchgate.net The introduction of longer alkyl chains (C14) at positions 6, 7, or 8 leads to a complete loss of antifungal activity. nih.gov

A unique analog, persephacin, which lacks both phenylalanine residues and incorporates a novel amino acid called persephanine, demonstrates potent, broad-spectrum antifungal activity, including against clinical C. auris strains and A. fumigatus. acs.orgresearchgate.net This highlights that significant structural deviations can still yield highly active compounds.

Table 1: Impact of Amino Acid Substitutions on Antifungal Activity

| Original Residue(s) | Position(s) | Substituted Residue(s) | Target Organism | Effect on Antifungal Activity | Reference(s) |

|---|---|---|---|---|---|

| N-methyl-L-Phe | 4 | N-methyl-D-Ala or Sarcosine | Aspergillus fumigatus | Significantly improved activity | acs.org, nih.gov |

| L-Phe, N-methyl-L-Phe | 3, 4 | L-biphenylalanyl, N-methyl-D-alanyl | Aspergillus fumigatus | Potent activity | researchgate.net |

| β-hydroxy-N-methyl-L-valine | 9 | Other β-hydroxy amino acids | Cryptococcus neoformans | Loss of activity | researchgate.net |

| L-allo-isoleucine, L-leucine | 6, 8 | L-glutamic acid with C14 alkyl chain | Candida spp. | Total loss of activity | nih.gov |

| Phe, mPhe | 3, 4 | Persephanine (and other changes) | Broad-spectrum | Potent activity | acs.org, researchgate.net |

Role of Hydroxyl and Chirality at Specific Residues

The hydroxyl groups and the stereochemistry (chirality) of specific amino acid residues are critical determinants of the biological activity of aureobasidin analogs.

The hydroxyl group and the specific chirality of the β-hydroxy-N-methyl-L-valine residue at position 9 have been identified as being of high importance for antifungal activity. acs.orgresearchgate.net Analogs that retain a β-hydroxy amino acid at this position generally maintain good activity against Candida albicans. researchgate.net

Furthermore, studies on analogs have shown that L isomers tend to exhibit more potent antifungal activity than their D isomer counterparts. researchgate.net The potential for hydrogen bonding, for example at residue 8, has been suggested as a key structural feature required to maintain activity against Cryptococcus neoformans. researchgate.net The specific stereochemistry of the 2R-hydroxy-3R-methylpentanoic acid (D-Hmp) in Aureobasidin A, versus the 2R-hydroxyisovaleric acid (D-Hiv) in Aureobasidin B, contributes to the former's higher potency against C. albicans and C. neoformans.

Effects of N-methylation and Branching on Biological Activity

N-methylation and the branching of amino acid side chains are significant structural features that influence the conformation and biological activity of aureobasidins.

A notable characteristic of aureobasidins is the high degree of N-methylation, with four of the seven amide bonds being methylated. nih.govresearchgate.net This extensive N-methylation is crucial for maintaining a single, well-defined "arrowhead-like" conformation that is believed to be essential for biological activity. nih.gov Removing a methylated residue can lead to changes in biological function, highlighting the importance of this modification. However, the precise relationship between the degree of N-methylation and antifungal activity requires further investigation to balance polarity and efficacy.

The structure of the amino acid at the 8th position, which is N-methyl-L-valine in Aureobasidin A, contributes to its specific biological activity profile. ontosight.ai The branching of amino acid side chains also plays a role. For example, the introduction of longer alkyl chains (C14) at various positions has been shown to result in a complete loss of antifungal activity, suggesting that the size and nature of these branches are critical for target interaction. nih.gov

Rational Design of Aureobasidin Derivatives for Enhanced Efficacy

The insights gained from SAR studies have enabled the rational design of novel aureobasidin derivatives with improved antifungal properties. acs.orgnih.gov A key objective has been to develop analogs with a broader spectrum of activity, particularly against Aspergillus fumigatus. acs.org

One successful strategy involves modifying the phenylalanine residues. amazonaws.comacs.org For example, a novel chemical approach using iridium-catalyzed borylation to functionalize the phenylalanine residues allows for the creation of a wide range of derivatives. amazonaws.comacs.org This method has produced compounds with minimal inhibitory concentrations (MICs) against A. fumigatus of less than 0.5 μg/mL. acs.org

Another approach has been to synthesize analogs with substitutions at key positions. The replacement of N-methyl-L-phenylalanine at position 4 with N-methyl-D-alanine or sarcosine, often in combination with modifications at position 3, has yielded compounds with significantly enhanced activity against A. fumigatus while retaining potency against other fungi. acs.orgnih.gov These rationally designed derivatives hold promise as new broad-spectrum antifungal drug candidates. acs.org

Mechanisms of Fungal Resistance to Aureobasidins

Genetic Basis of Aureobasidin Resistance (e.g., AUR1 gene mutations)

The primary mechanism of resistance to Aureobasidin A (AbA) at the genetic level involves mutations in the AUR1 gene, which encodes the target enzyme, IPC synthase. rcsb.orgnih.gov This enzyme is crucial for the biosynthesis of sphingolipids, which are essential components of the fungal cell membrane. genscript.com

In the model yeast Saccharomyces cerevisiae, resistance to AbA is most commonly conferred by dominant mutations within the AUR1 gene. asm.org Overexpression of the wild-type aur1+ gene can also lead to AbA resistance. researchgate.net Studies have identified specific point mutations in AUR1 that result in amino acid substitutions, rendering the IPC synthase enzyme insensitive to inhibition by AbA. For instance, a single point mutation in the aurA gene of Aspergillus nidulans, a homolog of AUR1, is sufficient to confer a high level of resistance. nih.gov

Research has pinpointed several key amino acid substitutions in the Aur1 protein that lead to resistance. These mutations are often clustered in a specific region of the protein that appears important for dominant resistance. mdpi.com A notable mutation involves the substitution of Phenylalanine at position 158 with Tyrosine (Phe158Tyr). researchgate.net Other identified resistance-conferring mutations include substitutions at positions Leu-137 and His-157. nih.gov The mutated versions of the Aur1 enzyme are no longer effectively inhibited by AbA, allowing the fungus to survive in the presence of the drug. yeasenbio.com A mutant allele, AUR1-C, which incorporates such resistance mutations, is widely used as a selectable marker in yeast genetics and two-hybrid systems. researchgate.netresearchgate.net The conservation of the AUR1 gene and its homologs across various fungal species, including pathogenic fungi like Candida albicans and Aspergillus fumigatus, suggests that this mechanism of resistance is evolutionarily conserved. nih.gov

| Fungal Species | Gene | Amino Acid Substitution | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | AUR1 | Phe158Tyr | researchgate.net |

| Saccharomyces cerevisiae | AUR1 | His157Tyr | nih.gov |

| Saccharomyces cerevisiae | AUR1 | Leu137Phe | nih.gov |

| Aspergillus nidulans | aurA | Not specified | nih.gov |

Role of Efflux Pumps in Mediating Resistance in Fungal Pathogens

Efflux pumps, particularly those belonging to the ATP-binding cassette (ABC) transporter superfamily, play a crucial role in mediating resistance to a wide range of xenobiotics, including antifungal drugs. tandfonline.comnih.gov In the context of aureobasidin resistance, several ABC transporters have been implicated in reducing the intracellular concentration of the drug, thereby allowing the fungus to tolerate higher concentrations. frontiersin.orgasm.org

In Saccharomyces cerevisiae, overexpression of the ABC transporter encoded by the YOR1 gene has been shown to confer resistance to AbA. nih.govasm.org Further studies revealed that a mutation in the PDR1 gene, a transcriptional regulator, leads to the high-level expression of both YOR1 and another ABC transporter gene, PDR5. nih.govasm.org Genetic analysis indicated that YOR1 is more critical than PDR5 for this resistance phenotype. nih.gov

The gene PDR16, which encodes a phosphatidylinositol transfer protein, also acts as a multicopy suppressor that confers AbA resistance. researchgate.netresearchgate.net The lipid-binding activity of the Pdr16 protein is essential for this function. Overexpression of PDR16 appears to reduce the effectiveness of AbA against the intracellular Aur1 enzyme activity. researchgate.net Interestingly, impaired ergosterol (B1671047) biosynthesis can also lead to AbA resistance in a PDR16-dependent manner, highlighting a functional link between sphingolipid and ergosterol pathways in drug resistance. researchgate.net While native AbA is a substrate for these multidrug resistance (MDR) pumps, certain semi-synthetic modifications to the AbA structure can convert it into a non-substrate, overcoming this resistance mechanism in pathogens like Aspergillus fumigatus. nih.gov

| Gene | Protein Type | Fungal Species | Role in Resistance | Reference |

|---|---|---|---|---|

| YOR1 | ABC Transporter | Saccharomyces cerevisiae | Confers resistance when overexpressed. | nih.govasm.org |

| PDR5 | ABC Transporter | Saccharomyces cerevisiae | Upregulated in resistant mutants, but secondary to YOR1. | nih.gov |

| PDR1 | Transcriptional Regulator | Saccharomyces cerevisiae | Mutations lead to overexpression of YOR1 and PDR5. | nih.gov |

| PDR16 | Phosphatidylinositol Transfer Protein | Saccharomyces cerevisiae | Confers resistance when overexpressed. | researchgate.netresearchgate.net |

Chromosomal Alterations and Aneuploidy as Resistance Mechanisms (e.g., Trisomy of Chromosome 1 in C. albicans)

Beyond single-gene mutations, large-scale genomic changes, such as aneuploidy (the presence of an abnormal number of chromosomes), can serve as a rapid and reversible mechanism for acquiring drug resistance. frontiersin.orgnih.gov In the pathogenic yeast Candida albicans, the development of a trisomy of Chromosome 1 (Chr1) has been identified as the predominant mechanism for rapid adaptation to AbA. frontiersin.orgnih.gov

This aneuploidy confers resistance by simultaneously upregulating the expression of multiple genes. nih.gov The PDR16 gene, which is located on Chr1, is directly upregulated due to the increased gene dosage. nih.gov Concurrently, the trisomy of Chr1 also leads to the upregulation of genes on other chromosomes, including the AUR1 gene located on Chromosome 5. nih.gov The combined overexpression of both the efflux-related protein Pdr16 and the drug target Aur1 provides a potent resistance phenotype. nih.gov

A key feature of this resistance mechanism is its inherent instability. frontiersin.orgnih.gov In the absence of the drug, aneuploid strains tend to be unstable and can spontaneously revert to a normal euploid state. nih.gov This loss of the extra chromosome is accompanied by a concurrent loss of AbA resistance, demonstrating that the aneuploidy itself is the cause of the resistance. nih.gov This genomic plasticity allows fungal populations to adapt quickly to environmental stresses like antifungal exposure and then revert when the stress is removed. frontiersin.org

Cross-Resistance Patterns with Other Antifungal Agents

A significant consequence of resistance mechanisms that involve broad genomic changes like aneuploidy is the potential for cross-resistance or altered susceptibility to other, unrelated antifungal drugs. frontiersin.org The pleiotropic effects of aneuploidy mean that the altered expression of numerous genes can impact various cellular pathways, not just the one directly targeted by the initial drug.

In Candida albicans strains that have developed a trisomy of Chromosome 1 to resist Aureobasidin A, a notable change in their susceptibility to other antifungals is observed. frontiersin.orgnih.gov These AbA-resistant aneuploid strains exhibit increased resistance to the pyrimidine (B1678525) analog 5-flucytosine. researchgate.netfrontiersin.orgnih.gov Conversely, the same strains show decreased resistance, or hypersensitivity, to the echinocandin drug caspofungin. researchgate.netfrontiersin.orgnih.gov This demonstrates that a single adaptive event can have complex and divergent effects on the fungus's interaction with different classes of therapeutic agents. Similarly, in Candida parapsilosis, trisomy of chromosome 5, which confers tolerance to caspofungin, also results in cross-tolerance to 5-flucytosine. frontiersin.org The development of aneuploidy in response to one stress can therefore reshape the entire drug susceptibility profile of the pathogen. researchgate.net

Molecular Studies on Aureobasidin-Binding Site Mutations in IPC Synthase

Recent advances in structural biology have provided a detailed molecular understanding of how Aureobasidin A inhibits IPC synthase and how mutations confer resistance. Cryo-electron microscopy (cryo-EM) studies of the Saccharomyces cerevisiae IPC synthase complex (composed of the catalytic Aur1 subunit and the regulatory Kei1 subunit) have visualized the drug bound to its target. researchgate.netresearchgate.netpdbj.org

These studies reveal that AbA binds within a predominantly hydrophobic pocket located in the catalytic core domain of the Aur1 subunit. genscript.comresearchgate.netnih.gov By occupying this pocket, AbA physically blocks the entry of both of the enzyme's substrates, ceramide and phosphatidylinositol, thereby potently inhibiting its catalytic activity. researchgate.netfigshare.com

Crucially, the structural data confirm and rationalize the genetic findings. Mutations known to confer AbA resistance are clustered near this AbA-binding site. researchgate.netnih.govfigshare.com These mutations are thought to interfere with the binding of AbA, likely by altering the shape or chemical environment of the binding pocket, which reduces the drug's affinity for the enzyme. researchgate.netfigshare.com This structural insight provides a clear mechanism for resistance at the molecular level and lays a foundation for the rational design of new antifungal drugs that could potentially overcome these resistance mutations by targeting different regions of the IPC synthase enzyme. researchgate.netfigshare.com

Agricultural and Environmental Applications of Aureobasidin Producing Microorganisms and Their Metabolites

Biocontrol Potential of Aureobasidium spp. against Plant Pathogens

The genus Aureobasidium encompasses ubiquitous microorganisms that thrive in diverse environments as saprophytes, endophytes, and occasionally as pathogens. mdpi.com Their adaptability and ability to produce a wide array of metabolites make them promising candidates for the biocontrol of plant diseases. Aureobasidium pullulans has been the most extensively studied species and is recognized for its effectiveness and safety in various agricultural applications. mdpi.com

The biocontrol activity of Aureobasidium spp. is multifaceted. One of the primary mechanisms is the production of antifungal compounds, including aureobasidins. mdpi.com Research has demonstrated the efficacy of A. pullulans strains against several significant plant pathogens. For instance, in dual plate co-culturing assays, A. pullulans strains were found to reduce the mycelial growth of Botrytis cinerea and Colletotrichum acutatum, the causal agents of grey mould and anthracnose in strawberries, by up to 35% and 18%, respectively. nih.govapsnet.org Culture filtrates from A. pullulans have shown even more potent antifungal activity, reducing the mycelial biomass of B. cinerea by up to 90% and C. acutatum by up to 72%. nih.gov

The production of lytic enzymes, such as chitinase (B1577495) and β-1,3-glucanase, also contributes to the biocontrol capabilities of A. pullulans. mdpi.com These enzymes can degrade the cell walls of pathogenic fungi. Furthermore, competition for nutrients and space is another key mechanism by which A. pullulans suppresses the growth of plant pathogens. unesp.br

Use of Aureobasidins as Agricultural Fungicides

Aureobasidins, a class of cyclic depsipeptide antibiotics produced by Aureobasidium pullulans, have shown significant promise as agricultural fungicides. google.comnih.gov Aureobasidin A is the most well-studied member of this class and has demonstrated potent activity against a range of fungal plant pathogens. google.com Its utility extends to the treatment, prevention, and control of fungal infections in various agricultural products, including plants, seeds, fruits, and vegetables. google.com

One of the key advantages of aureobasidins is their unique mode of action. They target and disrupt the synthesis of sphingolipids, which are vital components of fungal cell membranes. min-biotech.com This mechanism is distinct from many existing commercial fungicides, which can help in managing the development of fungicide resistance in plant pathogens. google.com

Aureobasidin A has been found to be effective against several economically important plant pathogens, including Magnaporthe oryzae (rice blast), Alternaria solani (early blight of tomato and potato), Septoria tritici (leaf blotch of wheat), Fusarium oxysporum (fusarium wilt), and Rhizoctonia solani. google.com The development of aureobasidin-based fungicides offers a naturally derived alternative to synthetic chemical fungicides, which often have negative environmental impacts. google.com

Control of Postharvest Diseases in Agricultural Products

Postharvest diseases caused by fungal pathogens are a major source of economic loss in the fruit and vegetable industry. Aureobasidium pullulans and its metabolites, including aureobasidins, have demonstrated significant potential in controlling these diseases. nih.gov The application of A. pullulans can effectively manage postharvest rots such as gray mold, blue mold, and green mold on various fruits and vegetables. nih.gov

Aureobasidin A has been shown to inhibit the spore germination, germ tube elongation, and hyphal growth of several major postharvest pathogens. nih.gov These include Penicillium digitatum, Penicillium italicum, Penicillium expansum, Botrytis cinerea, and Monilinia fructicola. nih.gov The sensitivity to Aureobasidin A varies among pathogens, with P. digitatum being the most sensitive. nih.gov In practical applications, Aureobasidin A has been effective in controlling citrus green mold caused by P. digitatum and reducing the incidence and severity of strawberry gray mold caused by B. cinerea. nih.gov

The mechanisms behind the postharvest biocontrol efficacy of A. pullulans include the production of antibiotics like aureobasidin A and competition for nutrients and space on the fruit surface. nih.gov Commercial bio-fungicides containing A. pullulans strains are already in use for managing fungal and bacterial diseases in crops like grapes, strawberries, and pome fruits. mdpi.com

Role of Aureobasidins in Microbial Interactions within Agricultural Ecosystems

Within the complex microbial communities of agricultural ecosystems, the production of secondary metabolites like aureobasidins plays a crucial role in mediating interactions. These compounds act as antimicrobials, giving the producing organism a competitive advantage. mdpi.com The production of aureobasidins can influence the composition and dynamics of the microbial community on plant surfaces (the phyllosphere) and in the soil. mdpi.com

The antifungal activity of aureobasidins helps Aureobasidium pullulans to outcompete pathogenic fungi for resources and space. mdpi.com This competitive interaction is a cornerstone of its biocontrol efficacy. Beyond direct antagonism, the presence of A. pullulans and its metabolites can potentially influence the broader microbial ecosystem. However, it is noteworthy that the ability to produce aureobasidin A is not a universal trait among all A. pullulans strains, suggesting a degree of specialization and adaptation within the species. mdpi.com

The application of Aureobasidium-based biocontrol agents can lead to the colonization of the fruit surface by these beneficial microbes, which can reduce the chances of pre-harvest and postharvest infections. mdpi.com This highlights the importance of understanding the ecological role of aureobasidins and their producing organisms in developing effective and sustainable disease management strategies in agriculture.

Table of Studied Plant Pathogens and their Associated Diseases

| Pathogen | Associated Disease(s) |

| Alternaria solani | Early blight of tomato and potato |

| Botrytis cinerea | Grey mould |

| Colletotrichum acutatum | Anthracnose |

| Fusarium oxysporum | Fusarium wilt |

| Magnaporthe oryzae | Rice blast |

| Monilinia fructicola | Brown rot |

| Penicillium digitatum | Green mold of citrus |

| Penicillium expansum | Blue mold of pome fruits |

| Penicillium italicum | Blue mold of citrus |

| Rhizoctonia solani | Various plant diseases |

| Septoria tritici | Leaf blotch of wheat |

Advanced Research Directions and Methodological Innovations

Cryo-Electron Microscopy (Cryo-EM) for Target-Inhibitor Complex Structural Analysis

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution three-dimensional structures of biological macromolecules in their near-native states, without the need for crystallization. id3catalyst.jp This method is particularly valuable for studying membrane proteins and large protein complexes, which are often challenging to analyze using traditional methods like X-ray crystallography. jeol.com

In the context of aureobasidins, cryo-EM has been instrumental in elucidating the molecular basis of their inhibitory mechanism. Recent studies have successfully determined the cryo-EM structure of the Saccharomyces cerevisiae IPC synthase (a complex of the Aur1 and Kei1 subunits) bound to Aureobasidin A, a close analog of Aureobasidin E. researchgate.netebi.ac.uk The analysis revealed that Aureobasidin A binds within a predominantly hydrophobic pocket in the catalytic core domain of the Aur1 subunit. researchgate.net This binding physically obstructs the entry of both substrates, ceramide and phosphatidylinositol, effectively halting the synthesis of IPC. researchgate.net

The structural data obtained from cryo-EM provides a detailed atomic-level map of the interactions between the inhibitor and its target enzyme. This information is foundational for understanding the potency of this compound and for rationally designing new analogs with enhanced binding affinity and specificity. Although these studies focused on Aureobasidin A, the high structural similarity implies that this compound likely binds in a similar fashion, and cryo-EM provides the definitive tool to confirm this and reveal any subtle differences.

| Cryo-EM Technique Overview | Description |

| Sample Preparation | Purified target-inhibitor complexes (e.g., IPC synthase-Aureobasidin E) are applied to a grid and rapidly frozen in liquid ethane, embedding the particles in a thin layer of amorphous ice. id3catalyst.jp |

| Data Acquisition | The frozen grid is imaged in a transmission electron microscope, capturing thousands of 2D projection images of individual complexes in various orientations. id3catalyst.jp |

| Image Processing | Sophisticated software is used to classify the 2D images and reconstruct a high-resolution 3D density map of the complex. id3catalyst.jp |

| Model Building | An atomic model of the protein and the bound inhibitor is built into the 3D density map, revealing detailed molecular interactions. researchgate.net |

Proteomic and Metabolomic Profiling of Aureobasidin-Treated Fungi

Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and small-molecule metabolites within a cell at a specific point in time. mdpi.comfrontiersin.org When applied to fungi treated with this compound, these approaches can reveal the comprehensive cellular response to IPC synthase inhibition.

Proteomic analysis complements this by identifying changes in protein expression. In response to the stress induced by this compound, fungal cells may upregulate or downregulate specific proteins. frontiersin.org This can include stress response proteins, enzymes in alternative metabolic pathways, or drug efflux pumps. frontiersin.org For instance, proteomic profiling of fungi under stress has shown differential expression of proteins involved in ribosome biogenesis, translation, and carbohydrate metabolism. frontiersin.org Analyzing these changes helps to map the cellular pathways affected by the drug and can provide clues about potential mechanisms of tolerance or resistance.

| Omics Approach | Key Findings and Applications for this compound |

| Metabolomics | Identifies specific blockades in the sphingolipid pathway by detecting precursor accumulation and product depletion. asm.org Reveals broader metabolic reprogramming in response to drug-induced stress. nih.gov |

| Proteomics | Uncovers changes in the expression of stress-response proteins, drug efflux pumps, and enzymes in compensatory pathways. frontiersin.org Provides a functional readout of the transcriptomic response to the inhibitor. |

Genomic and Transcriptomic Approaches to Elucidate Resistance Mechanisms and Biosynthesis

Genomic and transcriptomic analyses are fundamental to understanding both the production of this compound and the mechanisms by which fungi develop resistance to it. mdpi.com

Biosynthesis: The genetic blueprint for producing aureobasidins is encoded within a Biosynthetic Gene Cluster (BGC). The synthesis of Aureobasidin A is catalyzed by a massive, 11,659-amino-acid-long enzyme complex encoded by the single intronless gene aba1. nih.gov However, genome sequencing of various Aureobasidium strains has revealed that this gene is not universally present, explaining why aureobasidin production is not a trait shared by all strains of the species. nih.gov Genome mining techniques, which involve computationally scanning genome sequences for BGCs, are a powerful tool for discovering novel aureobasidin variants and the genes responsible for their production. mdpi.comd-nb.info For example, analysis of the fungus Dactylonectria alcacerensis identified a BGC with 100% similarity to the one from Aureobasidium pullulans responsible for producing aureobasidin T1. mdpi.com

Resistance Mechanisms: Transcriptomics (via RNA sequencing) and genomics are critical for deciphering how fungi evade the effects of antifungal drugs. In Candida albicans, a common mechanism for acquiring resistance to Aureobasidin A involves aneuploidy, specifically the development of a trisomy of chromosome 1 (Chr1). nih.gov Transcriptomic analysis of these resistant strains showed that the extra copy of Chr1 leads to the overexpression of genes located on that chromosome, including PDR16, a lipid transporter. nih.gov This, in turn, causes the upregulation of the AUR1 gene (the target of aureobasidins, located on a different chromosome), effectively increasing the amount of IPC synthase enzyme and rendering the drug less effective. nih.gov Similarly, transcriptomic studies in Aspergillus fumigatus have shown that azole antifungals, which also disrupt the cell membrane, induce the expression of various multidrug-efflux transporters, a common resistance strategy that could also apply to aureobasidins. mdpi.com

| Genetic Approach | Application to this compound Research |

| Genome Mining | Identifies Biosynthetic Gene Clusters (BGCs) for this compound and its analogs in different fungal species. mdpi.comnih.gov |

| Comparative Genomics | Compares genomes of producing vs. non-producing strains to pinpoint the aba1 gene homolog responsible for this compound synthesis. nih.gov |

| Transcriptomics (RNA-Seq) | Compares gene expression profiles of drug-treated vs. untreated fungi to identify responsive pathways. nih.govmdpi.com |

| Resistance Analysis | Sequences the genomes of resistant mutants to identify mutations in the target gene (AUR1) or changes in chromosome copy number (aneuploidy). nih.gov |

Development of High-Throughput Screening Assays for Aureobasidin Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of hundreds of thousands of chemical compounds to identify those with desired biological activity. wikipedia.orgbmglabtech.com The development of robust HTS assays is essential for discovering novel this compound analogs with improved properties, such as enhanced potency, broader antifungal spectrum, or the ability to overcome resistance. evotec.com

An HTS campaign for this compound analogs would typically involve a target-based biochemical assay. genedata.com This assay would use purified IPC synthase enzyme and measure its activity in the presence of each compound from a large chemical library. The primary goal is to identify "hits"—compounds that inhibit the enzyme. bmglabtech.com

Key steps in developing such an assay include:

Reagent Production: Establishing a reliable source of the target enzyme, for example, through in-house protein production and cell line engineering. pharmaron.com

Assay Miniaturization: Adapting the biochemical reaction to a microtiter plate format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput. wikipedia.org

Detection Method: Choosing a sensitive and automated readout, such as fluorescence intensity, fluorescence polarization, or luminescence, to measure enzyme activity. genedata.compharmaron.com

Automation: Utilizing robotic systems for liquid handling, plate transport, and data acquisition to screen large libraries efficiently, with the capacity to test up to 150,000 compounds per week. wikipedia.orgpharmaron.com

The results from HTS provide crucial starting points for structure-activity relationship (SAR) studies, guiding medicinal chemists in the synthesis of more potent and drug-like derivatives. nih.govacs.org

Computational Chemistry and Molecular Modeling for Structure-Based Drug Design

Computational chemistry and molecular modeling have become indispensable tools in drug discovery, allowing scientists to study molecular structures and interactions through simulation. anu.edu.aukallipos.grethernet.edu.et These methods are particularly powerful when combined with experimental structural data, such as that from cryo-EM or X-ray crystallography, in a process known as structure-based drug design (SBDD). iptonline.com

For this compound, computational approaches can be applied in several ways:

Conformational Analysis: Aureobasidins are flexible cyclic peptides. Computational methods can explore the different shapes (conformations) the molecule can adopt in solution, which is crucial for understanding how it binds to its target. researchgate.net The crystal structure of this compound shows a conformation stabilized by three intramolecular hydrogen bonds, a feature believed to be important for its biological activity. rsc.org

Molecular Docking: This technique predicts how a ligand (like an this compound analog) fits into the binding site of its target protein (IPC synthase). iptonline.com Using the cryo-EM structure of the IPC synthase-Aureobasidin A complex as a template, researchers can virtually screen thousands of potential analogs, prioritizing those predicted to have the most favorable binding interactions for synthesis and testing.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used. These approaches analyze a set of known active molecules (like different natural aureobasidins) to build a pharmacophore model—a 3D map of the essential features required for activity. iptonline.com This model can then be used to search for other molecules with a similar profile. The combination of SBDD and LBDD provides a comprehensive strategy for designing novel inhibitors. iptonline.com

These computational techniques accelerate the drug design cycle, reduce the costs associated with synthesizing and testing large numbers of compounds, and provide deep insights into the molecular determinants of antifungal activity. kallipos.grscispace.com

Q & A

Q. What are the established mechanisms of action of Aureobasidin E against fungal pathogens, and what experimental methods are used to validate these mechanisms?

this compound is hypothesized to inhibit fungal growth by targeting inositol phosphorylceramide (IPC) synthase, a critical enzyme in sphingolipid biosynthesis. This mechanism is extrapolated from studies on Aureobasidin A, a structurally related compound, which disrupts IPC synthase activity, preventing the conversion of ceramide to IPC . Validation methods include:

Q. What in vitro assays are considered standard for determining the minimum inhibitory concentration (MIC) of this compound against Candida species?

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is widely adopted. Key steps include:

- Agar dilution method : Serial dilutions of this compound are incorporated into agar plates inoculated with Candida strains. MIC is defined as the lowest concentration inhibiting visible growth after 48 hours .

- Broth microdilution : Utilized for high-throughput screening, with optical density measurements to quantify growth inhibition .

Q. How should researchers conduct systematic reviews of this compound’s pharmacological properties?

Follow PRISMA guidelines and use academic databases (PubMed, Web of Science) for reproducibility. Critical steps:

- Boolean search terms : Combine "this compound" with keywords like "antifungal," "IPC synthase," and "mechanism."

- Exclusion criteria : Omit non-peer-reviewed sources (e.g., commercial websites) to ensure data reliability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported MIC values for this compound across different studies?

Discrepancies often arise from variability in fungal strains, culture media, or incubation conditions. Methodological solutions include:

Q. What strategies are recommended for the total synthesis of this compound, given its structural complexity?

this compound’s cyclodepsipeptide structure poses challenges in stereochemical control. Strategies include:

Q. How can synergistic interactions between this compound and azole antifungals be systematically evaluated?

Synergy studies employ:

- Checkerboard assays : Combine this compound with azoles (e.g., fluconazole) in 2D dilution matrices.

- Fractional Inhibitory Concentration Index (FICI) : Values ≤0.5 indicate synergy. For example, Aureobasidin A reduced fluconazole MIC by 32-fold in Candida albicans via FICI analysis .

Q. What computational approaches are employed to predict the binding affinity of this compound to IPC synthase?

- Molecular docking : Simulate ligand-receptor interactions using software like AutoDock Vina.

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns trajectories) to identify critical residues for inhibition .

Q. What analytical techniques are critical for characterizing this compound’s structural modifications during derivatization?

- NMR spectroscopy : Assign stereochemistry via - and -NMR.

- HPLC-MS : Monitor purity and molecular weight changes during synthetic steps .

Q. How to address challenges in scaling up this compound production while maintaining bioactivity?

Q. What are the key considerations when designing animal models to assess this compound’s in vivo efficacy?

- Infection models : Use immunosuppressed mice with systemic Candida infections.

- Pharmacokinetics : Monitor plasma levels via LC-MS to ensure therapeutic exposure .

Methodological Notes

- Data Contradiction Analysis : Cross-reference findings with studies on structurally analogous compounds (e.g., Aureobasidin A) to infer plausible mechanisms .

- Experimental Reproducibility : Document raw data in appendices for transparency, as recommended for scientific essays .

- Ethical Compliance : For in vivo studies, ensure protocols align with institutional review board (IRB) standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.